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SNAP-25 187-203

Cat. No.: B1574788
M. Wt: 1772.92
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of SNAP-25 as a Core Component of the Soluble N-Ethylmaleimide-Sensitive Factor Attachment Protein Receptor (SNARE) Complex

The SNARE complex is a fundamental piece of cellular machinery responsible for the fusion of membranes. This process is essential for a variety of physiological functions, most notably the release of neurotransmitters from neurons into the synaptic cleft. sdbonline.orgfrontiersin.org The core of the neuronal SNARE complex is formed by the assembly of three proteins: Syntaxin-1A and SNAP-25, which are located on the presynaptic plasma membrane (t-SNAREs), and Synaptobrevin (also known as VAMP or vesicle-associated membrane protein), which is found on the synaptic vesicle membrane (v-SNARE). nih.govtaylorandfrancis.com

The primary function of the SNARE complex is to bring the synaptic vesicle membrane and the presynaptic plasma membrane into close proximity, thereby facilitating their fusion and the subsequent release of neurotransmitters. sdbonline.orgfrontiersin.org This process is tightly regulated and is triggered by an influx of calcium ions (Ca²⁺) into the presynaptic terminal. wikipedia.org The assembly of the SNARE proteins provides the necessary energy to overcome the repulsive forces between the two lipid bilayers, driving the fusion event. sdbonline.org The critical nature of this complex is underscored by the fact that its disruption, for instance by neurotoxins like botulinum toxin, leads to a complete blockade of neurotransmitter release. sdbonline.org

The structural foundation of the SNARE complex is a stable, parallel four-helix bundle. taylorandfrancis.compbrg.hu SNAP-25 is unique among the core SNARE proteins in that it contributes two of these four alpha-helices (known as SN1 and SN2). embopress.orgmolbiolcell.org Syntaxin-1A and Synaptobrevin each contribute a single helix. nih.govtaylorandfrancis.com These helices are amphipathic, meaning they have both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, which is crucial for their interaction and the stability of the complex. molbiolcell.org The two helices of SNAP-25 are connected by a flexible linker region which contains cysteine residues that are palmitoylated, a modification that anchors the otherwise soluble protein to the plasma membrane. nih.govmolbiolcell.org The formation of this four-helix bundle is a stepwise process, often described as a "zippering" mechanism, that begins at the N-terminal ends of the SNARE motifs and proceeds towards the C-terminal ends, pulling the two membranes together. sdbonline.orgresearchgate.net

Role in Membrane Fusion and Neurotransmitter Release

Identification of SNAP-25 Functional Regions and Peptide Fragments

SNAP-25 is not a monolithic entity; specific regions and domains of the protein have distinct functions. It is broadly divided into an N-terminal domain (containing the SN1 helix), a C-terminal domain (containing the SN2 helix), and the interconnecting linker. nih.gov Research has shown that these regions can be functionally compartmentalized. researchgate.net

The C-terminal half of SNAP-25, which includes the SN2 helix, is of paramount importance for the final stages of membrane fusion. researchgate.net While the N-terminal region is critical for the initial assembly and priming of the SNARE complex, the C-terminal region is essential for the calcium-triggered fusion event itself. sdbonline.orgresearchgate.net This region is the target for certain neurotoxins, such as botulinum neurotoxin A (BoNT/A), which cleaves off nine amino acids from the C-terminus, and botulinum neurotoxin E (BoNT/E), which cleaves off 26 amino acids. sdbonline.orgresearchgate.net The fact that these toxins effectively block neurotransmission by targeting this specific area highlights its critical role. sdbonline.org Furthermore, mutations within the C-terminal domain can significantly affect the rate of exocytosis and the stability of the SNARE complex. sdbonline.orgresearchgate.net This region also contains binding sites for regulatory proteins, including the calcium sensor Synaptotagmin-1, which directly links calcium influx to vesicle fusion. nih.gov

Within the functionally critical C-terminal region of SNAP-25, the peptide fragment corresponding to amino acid residues 187-203 has been identified as a significant molecular entity in research contexts. This 17-amino acid peptide is derived from the C-terminal helix (SN2) of SNAP-25. genscript.com

Its primary significance in scientific studies stems from its role as a substrate for botulinum neurotoxin A (BoNT/A). medchemexpress.comresearchgate.net Researchers have confirmed that this 17-mer peptide is an effective substrate sequence for the metalloprotease activity of BoNT/A. researchgate.net This property allows the SNAP-25 (187-203) peptide to be used in assays to quantify the activity of BoNT/A and to screen for potential inhibitors. medchemexpress.comresearchgate.net

Furthermore, this peptide fragment has been utilized in studies to understand the mechanics of exocytosis. For instance, it has been shown that the SNAP-25 (187-203) peptide can help rescue exocytosis in cells treated with botulinum neurotoxin E (BoNT/E), demonstrating that even this small fragment retains some of the functional characteristics of the full-length protein's C-terminus. genscript.comtargetmol.com

Compound and Protein Information

NameTypeFunction/Significance
SNAP-25 Protein (t-SNARE)Core component of the SNARE complex, contributing two helices to the four-helix bundle essential for neurotransmitter release. sdbonline.orgfrontiersin.org
SNAP-25 (187-203) PeptideA 17-amino acid fragment of SNAP-25's C-terminus, used as a substrate for Botulinum Neurotoxin A. medchemexpress.comresearchgate.net
Syntaxin-1A Protein (t-SNARE)A plasma membrane protein that contributes one helix to the SNARE complex. nih.govtaylorandfrancis.com
Synaptobrevin (VAMP) Protein (v-SNARE)A vesicle-associated membrane protein that provides one helix to the SNARE complex. nih.govtaylorandfrancis.com
N-Ethylmaleimide-Sensitive Factor (NSF) Protein (Enzyme)An ATPase involved in disassembling SNARE complexes after fusion, allowing the components to be recycled. sdbonline.org
Botulinum Neurotoxin A (BoNT/A) Protein (Toxin)A metalloprotease that cleaves SNAP-25 near the C-terminus, inhibiting neurotransmitter release. sdbonline.orgwikipedia.org
Botulinum Neurotoxin E (BoNT/E) Protein (Toxin)A metalloprotease that cleaves SNAP-25, removing a larger fragment from the C-terminus than BoNT/A. researchgate.net
Synaptotagmin-1 ProteinA synaptic vesicle protein that acts as the primary calcium sensor, triggering the fusion of the vesicle with the plasma membrane. wikipedia.orgnih.gov

Properties

Molecular Formula

C₇₁H₁₂₅N₂₇O₂₆

Molecular Weight

1772.92

sequence

One Letter Code: Ac-SNKTRIDEANQRATKML-NH2

Origin of Product

United States

Molecular and Mechanistic Elucidation of Snap 25 187 203 As a Proteolytic Substrate

Susceptibility to Botulinum Neurotoxin Type A (BoNT/A)

BoNT/A, a potent inhibitor of acetylcholine (B1216132) release, exerts its paralytic effect by cleaving SNAP-25. asm.org The light chain (LC) of BoNT/A, a zinc-dependent endopeptidase, is responsible for this specific proteolytic activity. nih.govplos.org

Identification of SNAP-25 187-203 as the Minimal Substrate for BoNT/A Light Chain (LC) Proteolytic Activity

Initial studies aimed at pinpointing the exact target of BoNT/A LC identified the 17-amino acid peptide fragment this compound as the minimal sequence required for recognition and cleavage. asm.orgresearchgate.netmdpi.com This discovery was crucial for the development of in vitro assays to study the enzymatic activity of BoNT/A and for the design of potential inhibitors. researchgate.netcapes.gov.br While longer fragments of SNAP-25, such as the 66-mer peptide (residues 141-206), exhibit near full activity and interact with additional binding sites on the toxin, the 187-203 fragment remains a fundamental tool for investigating the core catalytic mechanism. nih.govacs.org To enhance its stability for experimental use, this 17-mer peptide is often modified by N-terminal acetylation and C-terminal amidation. asm.org

Characterization of the BoNT/A Cleavage Site within this compound (Q197-R198)

The highly specific proteolytic action of BoNT/A LC occurs at a single peptide bond within the this compound sequence. asm.orgasm.org This cleavage site is located between glutamine 197 (Q197) and arginine 198 (R198). mdpi.comresearchgate.net The specificity of this cleavage is a hallmark of BoNT/A activity and is critical for its potent biological effect. Investigations into mutations at this site, such as the rare R198C substitution, have demonstrated resistance to BoNT/A cleavage, highlighting the importance of the native sequence for substrate recognition and catalysis. researchgate.netnih.gov

Enzymatic Kinetics of BoNT/A LC Interaction with this compound

The interaction between BoNT/A LC and the this compound substrate has been characterized through enzymatic kinetic studies. These analyses provide insights into the efficiency of the enzyme and its affinity for the substrate. The Michaelis constant (K_m) and the catalytic rate constant (k_cat) are key parameters in these studies.

For the unmodified this compound peptide, reported K_m values can be as high as 5 mM, indicating a relatively low affinity. asm.org However, the k_cat can range from 4.7 to 47 s⁻¹, demonstrating a rapid turnover once the substrate is bound. asm.org Interestingly, when assayed with the recombinant light chain alone, the k_cat was almost fivefold higher and the K_m was almost fivefold lower compared to the holotoxin. asm.org

SubstrateEnzymeK_m (μM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
SNAP-25 (187-203)BoNT/A50004.7 - 47940 - 9400
Peptide 8 (modified 187-203)BoNT/A130.796.08 x 10⁴
PL50 (modified 156-203)BoNT/A--2.6 x 10⁶
PL51 (modified 156-203)BoNT/A--8.85 x 10⁶

Table 1: Kinetic parameters of BoNT/A LC with various SNAP-25 peptide substrates. Data compiled from multiple sources. asm.org

Role of Exosite Binding in BoNT/A Cleavage Efficiency of this compound Analogues

While this compound is the minimal substrate, the efficiency of BoNT/A cleavage is significantly influenced by interactions outside the immediate active site. asm.org These remote binding sites, known as exosites, play a crucial role in substrate recognition and positioning, thereby enhancing catalytic activity. acs.orgacs.org

Structural studies have identified two main exosites on the BoNT/A LC: an α-exosite and a β-exosite. asm.orgacs.org The α-exosite interacts with residues approximately 30-50 amino acids away from the cleavage site, while the β-exosite is located closer to the active site. acs.org The importance of these exosites is demonstrated by the fact that longer SNAP-25 fragments that engage these sites are cleaved much more efficiently. asm.orgacs.org For example, a 66-amino acid fragment (141-206) that interacts with both exosites and the active site is a much more effective substrate. acs.org The omission of α-exosite-binding residues leads to poor substrate turnover. acs.org

The development of fluorescently quenched substrates based on longer SNAP-25 sequences has further highlighted the role of exosites. asm.org Peptides such as PL50 and PL51, which encompass residues 156-203, show a dramatic increase in catalytic efficiency, with k_cat/K_m values in the range of 10⁶ M⁻¹s⁻¹. asm.org This enhancement is attributed to the increased affinity of the longer peptides for the toxin due to exosite binding. asm.org

Substrate for Other Clostridial Neurotoxins

The this compound peptide is not exclusively a substrate for BoNT/A. Other clostridial neurotoxins can also recognize and cleave sequences within or adjacent to this region.

This compound as a Substrate for BoNT/C1

Botulinum Neurotoxin Type C1 (BoNT/C1) is unique in that it can cleave both SNAP-25 and syntaxin (B1175090). mdpi.comoup.com While BoNT/C1 cleaves SNAP-25 at a different site than BoNT/A (between R198 and A199), the this compound peptide can still serve as a substrate for quantifying the proteolytic activity of BoNT/C1. mdpi.comnih.govnih.govoup.com

Studies have shown that a 17-mer peptide corresponding to residues 187-203 of SNAP-25 can be effectively used in assays to measure BoNT/C1 activity. nih.gov Although this short peptide binds with a significantly lower affinity to BoNT/C1 compared to the full-length SNAP-25 protein (approximately 110-fold less tightly), optimized assay conditions can lead to an increase in the catalytic efficiency of the enzyme by about 5-fold. nih.gov This demonstrates the utility of the this compound fragment as a versatile tool for studying the activity of multiple clostridial neurotoxins.

Comparative Analysis of Cleavage by Different BoNT Serotypes

The proteolytic activity of various Botulinum neurotoxin (BoNT) serotypes on the SNAP-25 protein is a key determinant of their distinct toxicological profiles. While multiple serotypes target SNAP-25, they exhibit significant differences in their specific cleavage sites, substrate recognition domains, and enzymatic kinetics. The peptide fragment encompassing amino acids 187-203 of SNAP-25 is a critical region for this interaction, particularly for serotypes A and C. nih.govasm.org

The primary BoNT serotypes that cleave SNAP-25 are A, C, and E. cdc.govmdpi.com Each serotype recognizes and hydrolyzes a specific peptide bond within the C-terminal region of SNAP-25, leading to varying lengths of the truncated protein. This variation directly impacts the duration and characteristics of the resulting inhibition of neurotransmitter release. pnas.orgembopress.org

BoNT/A cleaves the Gln197-Arg198 peptide bond, removing a nine-amino-acid fragment from the C-terminus of SNAP-25. mdpi.comnih.gov The resulting truncated protein, SNAP-251-197, has been shown to remain associated with other SNARE proteins like syntaxin. embopress.org This persistence of the cleaved SNAP-25 fragment at the presynaptic terminal is thought to contribute to the notably long duration of action characteristic of BoNT/A intoxication. pnas.orgembopress.org

BoNT/E acts on a different site, cleaving the Arg180-Ile181 peptide bond. mdpi.comnih.gov This action removes a larger, 26-amino-acid C-terminal fragment. embopress.orgmdpi.com In contrast to the BoNT/A-cleaved product, the resulting SNAP-251-180 fragment has a much weaker affinity for syntaxin, leading to its more rapid clearance from the presynaptic terminal. embopress.org This difference in the stability and association of the cleavage product is a primary factor in the shorter duration of paralysis observed with BoNT/E compared to BoNT/A. pnas.orgmdpi.com

BoNT/C is unique in that it can cleave two different SNARE proteins: syntaxin and SNAP-25. uniprot.orgmdpi.com Its activity on SNAP-25 occurs at the Arg198-Ala199 peptide bond, adjacent to the BoNT/A cleavage site. mdpi.comuniprot.orgnih.gov However, the proteolytic action of BoNT/C on SNAP-25 is significantly less efficient, requiring substantially higher toxin concentrations—reportedly around 1,000-fold more—compared to BoNT/A and BoNT/E to achieve similar levels of cleavage. nih.gov

The substrate requirements for these serotypes also differ. For instance, a 17-mer peptide corresponding to residues 187-203 of SNAP-25 can serve as a substrate for both BoNT/A and BoNT/C1. nih.govasm.org However, kinetic studies reveal differences in their efficiency. While the 17-mer substrate binds to the light chain of BoNT/C1 with much lower affinity than the full-length SNAP-25, it can still be used to quantify its activity. nih.gov For BoNT/A, the minimal domain for cleavage involves the segment Met146-Gln197, while for BoNT/E, the domain Ile156-Asp186 is required for proteolysis. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), quantify the efficiency of these enzymatic reactions, although reported values can vary based on the specific substrate form (full-length vs. peptide fragments) and assay conditions. plos.org Generally, BoNT/E is characterized by a faster catalytic rate than BoNT/A, which aligns with its rapid onset of action. nih.gov Conversely, the persistence of the BoNT/A light chain and its cleavage product within the neuron contributes to its prolonged effect. pnas.org

The following data table summarizes the distinct cleavage characteristics of these BoNT serotypes on SNAP-25.

FeatureBoNT/ABoNT/EBoNT/C
Cleavage Site Gln197-Arg198 mdpi.comArg180-Ile181 mdpi.comArg198-Ala199 uniprot.orgnih.gov
Size of Cleaved Fragment 9 amino acids pnas.org26 amino acids pnas.orgmdpi.com8 amino acids uniprot.org
Relative Cleavage Efficiency HighHighLow (on SNAP-25) nih.gov
Primary Substrate(s) SNAP-25 mdpi.comSNAP-25 mdpi.comSyntaxin, SNAP-25 mdpi.com

This comparative analysis highlights the intricate molecular distinctions that govern the activity of different BoNT serotypes on the this compound substrate region and the full-length protein, providing a basis for their varied physiological effects.

Structural Biology and Biophysical Characterization of Snap 25 187 203 Interactions

Conformational Analysis of SNAP-25 187-203 in Solution and Bound States

The conformational landscape of the this compound peptide is a key determinant of its biological function. In its unbound state in solution, peptides of this nature, derived from intrinsically disordered protein regions, typically exist as an ensemble of conformations rather than a single, rigid structure. nih.govresearchgate.net While specific, high-resolution NMR studies on the isolated this compound peptide are not extensively detailed in the available literature, the broader context of SNAP-25 structural studies suggests that this C-terminal region is largely unstructured in solution. nih.govresearchgate.net

In stark contrast, when bound to the active site of its interacting partners, such as the BoNT/A light chain, the this compound fragment adopts a more defined and extended, β-stranded conformation. nih.gov This induced-fit model highlights the remarkable plasticity of this peptide segment, allowing it to adapt its structure to the specific binding pocket of its partner protein. This conformational transition from a disordered state to an ordered, extended structure upon binding is a common theme in the interaction of intrinsically disordered proteins with their targets.

Crystallographic Studies of BoNT/A LC in Complex with this compound Derived Peptides

The interaction between the light chain of Botulinum Neurotoxin serotype A (BoNT/A LC) and its substrate, SNAP-25, has been a subject of intense investigation, as BoNT/A is a potent inhibitor of neurotransmitter release. nih.gov The proteolytic activity of BoNT/A LC is directed towards the C-terminal region of SNAP-25, specifically cleaving the peptide bond between Gln197 and Arg198. nih.gov Crystallographic studies of BoNT/A LC in complex with peptides derived from the this compound region have provided invaluable insights into the molecular basis of this interaction. nih.gov

Identification of Substrate Binding Pockets (S1-S5') on BoNT/A LC

X-ray crystallography has been instrumental in mapping the substrate-binding pockets of the BoNT/A LC active site. These pockets, designated S1 to S5', accommodate the amino acid residues of the SNAP-25 substrate, contributing to the high specificity of the enzyme. The binding of the this compound peptide has allowed for a clear definition of these subsites. For instance, the P1' residue of the substrate, Arg198, occupies the S1' pocket, which is a critical determinant of substrate recognition. nih.gov

Substrate PocketInteracting SNAP-25 Residue (Position)
S1'Arg (198)
S2'Ala (199)
S3'Thr (200)
S4'Lys (201)
S5'Met (202)

Elucidation of Enzyme-Substrate Contact Residues and Their Contributions to Binding Affinity

The high-resolution crystal structures of BoNT/A LC in complex with SNAP-25 derived peptides have revealed a network of interactions between the enzyme and its substrate. These interactions involve hydrogen bonds, salt bridges, and hydrophobic contacts, which collectively contribute to the binding affinity and catalytic efficiency.

Key interactions include the coordination of the catalytic zinc ion by the P1 residue (Gln197) of the substrate. nih.gov The P1' residue, Arg198, forms a crucial salt bridge with Asp370 in the S1' pocket of the enzyme. nih.gov Furthermore, residues of the SNAP-25 peptide make extensive contacts with loops within the BoNT/A LC, particularly the 160, 200, 250, and 370 loops. nih.gov

BoNT/A LC ResidueInteracting SNAP-25 ResidueType of Interaction
Gln162Gln197Hydrogen Bond
Arg363, Thr220, Asp370, Thr215, Ile161, Phe163, Phe194Arg198 (P1')Salt bridge and hydrophobic interactions
Arg363, Asn368, Asp370Ala199 (P2')-
Tyr251, Leu256, Val258, Tyr366, Phe369Thr200 (P3')Hydrophobic interactions
Gln162Lys201 (P4')Hydrogen Bond
Residues from 250 and 200 loopsMet202 (P5')Hydrophobic interactions

Conformational Changes Induced by this compound Binding to BoNT/A LC Active Site

The binding of the this compound peptide to the active site of BoNT/A LC is not a simple lock-and-key mechanism. Instead, it induces significant conformational changes in the enzyme, a process often referred to as induced fit. Upon substrate binding, several flexible loops surrounding the active site of BoNT/A LC undergo rearrangement to create a catalytically competent conformation. nih.gov

Notably, the 250-loop and the 370-loop of the enzyme show significant conformational changes. nih.gov These changes are crucial for correctly positioning the substrate for cleavage and for the catalytic mechanism to proceed. The binding of the substrate displaces a water molecule from the catalytic zinc ion, which is a key step in the hydrolytic process. nih.gov The conformational plasticity of the BoNT/A LC active site is a critical aspect of its function and a key consideration in the design of inhibitors.

Molecular Modeling and Simulation Approaches to Investigate this compound Dynamics

Molecular modeling and simulation techniques, particularly molecular dynamics (MD) simulations, have emerged as powerful tools to complement experimental studies by providing insights into the dynamic nature of biomolecular interactions at an atomic level. While specific MD simulation studies focusing exclusively on the this compound peptide are not extensively documented in the reviewed literature, the principles of these approaches are broadly applicable.

MD simulations can be employed to:

Explore the conformational landscape of the this compound peptide in solution, providing a more detailed picture of the ensemble of structures it can adopt.

Simulate the binding process of the peptide to the BoNT/A LC, revealing the pathway and the key intermediate states.

Analyze the detailed dynamics of the enzyme-substrate complex, including the fluctuations of the active site loops and the substrate itself. arxiv.org

Calculate the binding free energies of different substrate analogs or inhibitors, aiding in the rational design of therapeutic agents.

These computational approaches can provide a dynamic and energetic perspective that is often difficult to obtain through experimental methods alone, offering a deeper understanding of the structure-function relationship of the this compound peptide.

Interaction with Other Presynaptic and Postsynaptic Regulatory Proteins

Beyond its role as a substrate for BoNT/A, the C-terminal region of SNAP-25, including the 187-203 sequence, is a hub for interactions with a variety of other presynaptic and postsynaptic regulatory proteins. These interactions are crucial for the fine-tuning of neurotransmitter release and synaptic plasticity.

One of the key interacting partners is the G-protein βγ subunit . This interaction, which occurs at the C-terminus of SNAP-25, is involved in the G-protein-coupled receptor (GPCR)-mediated presynaptic inhibition of transmitter release. researchgate.net

Another important interaction is with p140Cap , a postsynaptic protein. SNAP-25 interacts with p140Cap, which in turn forms a complex with other postsynaptic density proteins like PSD95, cortactin, and F-actin. frontiersin.org This interaction suggests a role for SNAP-25 in the organization of the postsynaptic protein network.

Furthermore, the phosphorylation of Serine 187 within this region by Protein Kinase C (PKC) has been shown to promote the delivery of NMDA receptors to the cell surface, highlighting a role in postsynaptic receptor trafficking. frontiersin.org

Interacting ProteinLocation of Interaction on SNAP-25Functional Consequence
G-protein βγ subunitC-terminusPresynaptic inhibition of neurotransmitter release
p140CapPostsynaptic densityOrganization of postsynaptic protein network
Protein Kinase C (PKC)Serine 187Regulation of NMDA receptor trafficking

These interactions underscore the multifaceted role of the this compound region, extending its significance beyond its interaction with BoNT/A to broader aspects of synaptic regulation.

Investigative Methodologies for Snap 25 187 203 Functional Characterization

Peptide Synthesis and Modification Strategies

The creation of SNAP-25 187-203 and its derivatives is fundamental to studying its interaction with BoNT/A. These synthetic strategies are designed to produce peptides suitable for sensitive and specific detection of enzymatic cleavage.

Solid-Phase Peptide Synthesis of this compound and its Analogues

Solid-phase peptide synthesis (SPPS) is the standard method for producing the 17-amino acid peptide this compound (sequence: Ac-SNKTRIDEANQRATKML-NH2). capes.gov.brnih.govasm.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. csic.es This approach allows for the efficient and controlled synthesis of the peptide. csic.es To enhance stability in assay conditions, the N-terminus is often acetylated and the C-terminus is amidated. nih.gov The synthesis can be performed on various resins, such as MBHA for C-terminally amidated peptides. asm.org

Incorporation of Fluorophores and Quenchers for Enzymatic Assays

To monitor the cleavage of this compound by BoNT/A in real-time, fluorogenic peptide substrates are developed. This involves incorporating a fluorophore and a quencher molecule into the peptide sequence. listlabs.com This technique, known as Förster Resonance Energy Transfer (FRET), relies on the principle that the quencher suppresses the fluorophore's signal when they are in close proximity. listlabs.comnih.gov Upon cleavage of the peptide by the enzyme, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. listlabs.com

A common strategy involves placing the fluorophore and quencher on either side of the BoNT/A cleavage site, which is between Gln197 and Arg198. nih.govuniprot.org For instance, the fluorophore pyrenylalanine (Pya) and the quencher 4-nitrophenylalanine (Nop) have been successfully introduced at various positions within the this compound sequence to create sensitive substrates. nih.gov Another FRET pair used is o-aminobenzoic acid (o-Abz) and 2,4-dinitrophenyl (DNP). listlabs.com The selection and placement of the FRET pair are critical for optimizing the signal-to-noise ratio of the assay. nih.gov

Amino Acid Substitutions for Enhanced Stability or Modified Properties (e.g., Nle202)

To improve the chemical stability of the this compound peptide, specific amino acid substitutions are made. A notable example is the replacement of Methionine at position 202 (Met202) with its isosteric analogue, Norleucine (Nle). capes.gov.brnih.govnih.gov Methionine is susceptible to oxidation, which can affect the peptide's integrity and its interaction with the enzyme. nih.gov The Nle202 substitution creates a more stable substrate without significantly altering its recognition by BoNT/A. nih.govnih.gov Other substitutions at various positions have also been explored to understand their effects on substrate binding and cleavage rates. researchgate.net

In Vitro Enzymatic Assays for Protease Activity

Once synthesized, the this compound peptides and their modified analogues are utilized in in vitro assays to measure the enzymatic activity of BoNT/A. These assays are crucial for screening potential inhibitors and understanding the enzyme's kinetics.

Development and Optimization of Fluorimetric Assays Utilizing this compound Derived Peptides

Fluorimetric assays using FRET-based this compound substrates are a primary method for quantifying BoNT/A activity. listlabs.comresearchgate.net These assays are typically performed in microplates, allowing for high-throughput screening. listlabs.comnih.gov The reaction is initiated by adding the BoNT/A enzyme to the fluorogenic peptide substrate, and the subsequent increase in fluorescence over time is measured using a fluorimeter. nih.govlistlabs.com

Optimization of these assays involves determining the ideal concentrations of the enzyme and substrate, as well as buffer conditions (e.g., pH, temperature, and the presence of reducing agents like DTT). nih.govnih.gov For example, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial reaction rates at various substrate concentrations. nih.govnih.gov These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Peptide SubstrateModification(s)Kinetic Parameters (BoNT/A)Reference
This compoundAc- & -NH2, Nle202Km: 13 ± 3 μM, kcat: 0.79 ± 0.06 s⁻¹, kcat/Km: (6.1 ± 0.5) × 10⁴ M⁻¹s⁻¹ nih.gov
SNAP-25 156-203Ac- & -NH2, Nop197, Pya200, Nle202kcat/Km: 2.6 × 10⁶ M⁻¹s⁻¹ nih.gov
SNAP-25 156-203Ac- & -NH2, Nop197, Pya200, Nle202, Met to Nlekcat/Km: 8.85 × 10⁶ M⁻¹s⁻¹ nih.gov

High-Performance Liquid Chromatography (HPLC)-Based Assays for Cleavage Monitoring

High-Performance Liquid Chromatography (HPLC) offers a robust and quantitative method for monitoring the cleavage of this compound. asm.orgresearchgate.netmdpi.com In this assay, the reaction mixture containing the peptide substrate and BoNT/A is incubated for a specific period. The reaction is then stopped, and the products are separated by reverse-phase HPLC. asm.orgnih.gov

By monitoring the decrease in the peak area of the intact substrate and the corresponding increase in the peak areas of the cleavage products over time, the rate of proteolysis can be accurately determined. asm.orgresearchgate.net This method is particularly useful for confirming the cleavage site and for kinetic studies, especially when fluorogenic substrates are not available or as an orthogonal method to validate results from fluorimetric assays. asm.orgnih.gov HPLC can also be used to purify and identify the cleavage products, often in conjunction with mass spectrometry. nih.gov

Assay ComponentDescriptionReference
SubstrateAc-SNAP-25 (187-203)-NH2 asm.orgresearchgate.netmdpi.com
EnzymeRecombinant BoNT/A Light Chain (LC) asm.orgresearchgate.netmdpi.com
Detection MethodUV absorbance to monitor peptide peaks nih.gov
AnalysisQuantification of substrate and product peak areas asm.org

Application in Detection and Quantification Technologies

The unique structural characteristics and biological functions of SNAP-25, particularly its susceptibility to cleavage by certain neurotoxins and its role in synaptic function, have made it a valuable target for the development of advanced detection and quantification technologies. These methodologies are critical for both basic research into neurobiology and for the clinical diagnosis and monitoring of neurological disorders. The following sections detail the application of SNAP-25 epitopes and cleavage products in immunoassays and biosensors, as well as ultrasensitive techniques for quantifying the full-length protein in biological fluids.

Development of Immunoassays and Biosensors Utilizing SNAP-25 Epitopes or Cleavage Products

The specific cleavage of SNAP-25 by botulinum neurotoxins (BoNTs) has been a cornerstone for the development of sensitive and specific assays to detect toxin activity. nih.govbiomolther.org These assays often rely on the generation of neoepitopes—newly exposed protein ends—that can be targeted by specific antibodies.

Immunoassays for BoNT Activity:

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), have been developed to provide a safer and more reproducible alternative to in vivo bioassays for detecting BoNTs. biomolther.orgnih.gov These assays capitalize on the endopeptidase activity of BoNTs. For instance, BoNT/A cleaves SNAP-25 between amino acids 197 and 198, while BoNT/E cleaves it between residues 180 and 181. biomolther.orgbiorxiv.org

Researchers have engineered immunoassays that use antibodies specifically recognizing these cleaved fragments. biomolther.org For example, a highly specific monoclonal antibody has been developed that targets the neoepitope exposed after BoNT/E cleavage (SNAP-251-180), allowing for sensitive detection of the cleaved product in cell-based assays with no cross-reactivity to the intact protein. biorxiv.org Similarly, antibodies have been created to detect the SNAP-25 fragment produced by BoNT/A cleavage. biorxiv.org These neoepitope antibodies are crucial for developing in vitro cell-based assays to diagnose BoNT intoxication and assess the potency of antitoxin preparations, thereby reducing the reliance on animal testing. biorxiv.org

The specificity of these immunoassays is remarkable. For example, an antibody developed against the SNAP-25 cleavage site for BoNT/C1 (exposing the SNAP25191–198 octapeptide epitope) does not recognize the cleavage product of BoNT/A, which differs by only a single amino acid. researchgate.net This high degree of specificity allows for the development of assays that can not only detect but also differentiate between various BoNT serotypes. researchgate.net

Fluorescent and Electrochemical Biosensors:

Beyond traditional immunoassays, innovative biosensors have been created for the real-time detection of BoNT activity. One approach involves fluorescence resonance energy transfer (FRET). nih.gov In this system, fragments of SNAP-25 are used to link a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). When the SNAP-25 linker is intact, FRET occurs. However, upon cleavage by a BoNT, the FRET signal is abolished, providing a sensitive measure of toxin activity. nih.gov This technology has been successfully applied both in vitro and within living cells. nih.gov

Electrochemical biosensors represent another promising avenue. These sensors can detect BoNTs with high sensitivity by measuring changes in electrochemical signals upon cleavage of a SNAP-25 substrate immobilized on an electrode. mdpi.comcore.ac.uk For instance, an electrochemical biosensor was fabricated for the ultrasensitive detection of the BoNT/A light chain by immobilizing a SNAP-25-green fluorescent protein (GFP) peptide substrate on a modified gold electrode. mdpi.com Cleavage of the substrate by the toxin alters the steric hindrance and electrostatic repulsion at the electrode surface, leading to a detectable change in the electrochemical signal. mdpi.com Such biosensors have demonstrated the ability to detect BoNTs at very low concentrations. mdpi.combiotechrep.ir

Table 1: Immunoassays and Biosensors for SNAP-25 Cleavage Products

Assay Type Principle Target Application Key Findings
Immunoassay (ELISA) Antibody detection of neoepitopes BoNT/A and BoNT/E cleavage products of SNAP-25 Detection of BoNT activity, antitoxin potency testing High specificity and sensitivity, providing an alternative to in vivo bioassays. biomolther.orgbiorxiv.org
FRET Biosensor Abolishment of FRET upon cleavage Full-length SNAP-25 linking CFP and YFP Real-time detection of BoNT activity in vitro and in living cells Efficient cleavage is dependent on the subcellular localization of SNAP-25. nih.gov
Electrochemical Biosensor Change in electrochemical signal upon cleavage of immobilized SNAP-25 substrate SNAP-25 peptide substrate Ultrasensitive detection of BoNT light chain Can detect BoNTs at picogram per milliliter levels. mdpi.com

Ultrasensitive Quantification Techniques for Full-Length SNAP-25 in Biological Fluids (e.g., Simoa Assay)

While the detection of cleavage products is vital for toxicology, quantifying the levels of full-length SNAP-25 in biological fluids like cerebrospinal fluid (CSF) is emerging as a critical tool in the study of neurodegenerative diseases. quanterix.comspringermedizin.ded-nb.info Synaptic loss is an early event in conditions such as Alzheimer's disease (AD) and Creutzfeldt-Jakob disease (CJD), and measuring synaptic proteins in CSF can provide a window into this pathological process. d-nb.infonih.gov

Simoa (Single Molecule Array) Technology:

The development of ultrasensitive technologies like the Single Molecule Array (Simoa) has been a significant breakthrough, enabling the reliable quantification of the very low concentrations of SNAP-25 present in CSF. quanterix.comnih.gov The Simoa SNAP-25 assay is a digital immunoassay with picogram-per-milliliter sensitivity. quanterix.com This technology has been crucial in demonstrating that CSF levels of SNAP-25 are elevated in patients with AD, even in the early, prodromal stages, and correlate with other established AD biomarkers like total and phosphorylated tau. quanterix.comspringermedizin.ded-nb.info

The Simoa SNAP-25 assay typically targets an N-terminal fragment of the protein (e.g., amino acids 2-47), which has been shown to be effective in distinguishing AD patients from controls. springermedizin.dequanterix.com The assay has been validated against other methods, such as immunoprecipitation mass spectrometry, showing a strong correlation in CSF measurements. nih.gov This robust performance underscores its utility in clinical research for diagnosis, monitoring disease progression, and potentially assessing the efficacy of therapeutic interventions. d-nb.infonih.gov

Clinical and Research Applications:

Studies utilizing Simoa have consistently shown that higher CSF SNAP-25 levels are associated with neurodegenerative conditions. In AD, elevated SNAP-25 is thought to reflect synaptic damage and degeneration. quanterix.comd-nb.info Similarly, in CJD, CSF SNAP-25 levels are significantly increased and have shown high diagnostic accuracy, even outperforming some traditional biomarkers. nih.gov Furthermore, SNAP-25 levels in CSF have been linked to the rate of disease progression and survival in CJD patients. nih.gov

The ability to accurately measure a protein so central to synaptic function provides an invaluable tool for understanding the pathophysiology of these devastating diseases and for the development of novel therapies targeting synaptic preservation.

Table 2: Ultrasensitive Quantification of SNAP-25 in Cerebrospinal Fluid (CSF)

Technique Platform Target Application Key Findings
Simoa Assay Quanterix HD-X, SR-X Full-length SNAP-25 (often N-terminal fragment) Quantification in human CSF for neurodegenerative disease research High sensitivity (LLOQ of 2.56 pg/mL). quanterix.comspringermedizin.de CSF SNAP-25 levels are elevated in AD and CJD, correlating with disease severity and other biomarkers. quanterix.comd-nb.infonih.gov
Immunoprecipitation Mass Spectrometry (IP-MS) Mass Spectrometry SNAP-25 fragments Research and method comparison Strong correlation with Simoa results for CSF SNAP-25 quantification. nih.gov Confirms elevated SNAP-25 in relation to amyloid pathology in AD. nih.gov

Role of Snap 25 187 203 in Broader Snap 25 Protein Function and Regulation

Impact of Phosphorylation at Serine 187 (S187) within the 187-203 Region

The phosphorylation of Serine 187 (S187), a key residue within the 187-203 region of SNAP-25, is a significant regulatory mechanism that fine-tunes the process of exocytosis.

Protein Kinase C (PKC)-Dependent Phosphorylation of SNAP-25 S187

Serine 187 is a well-established phosphorylation site for Protein Kinase C (PKC). nih.govjneurosci.org This phosphorylation event is induced by various stimuli, including the application of phorbol (B1677699) esters and depolarizing conditions in endocrine cells. nih.gov In neurons, PKC-mediated phosphorylation of S187 is implicated in processes such as long-term potentiation (LTP). jneurosci.org Studies have shown that activation of PKC leads to an increase in the phosphorylation of SNAP-25 at S187 in neuronal processes. nih.gov This modification is crucial for the PKC-induced insertion of NMDA receptors at synaptic sites, a key mechanism in synaptic plasticity. nih.gov

Influence of S187 Phosphorylation on Neurotransmitter Release and Vesicle Dynamics

The phosphorylation of S187 has a profound impact on neurotransmitter release and the dynamics of synaptic vesicles. It is thought to enhance exocytosis by promoting the recruitment of secretory vesicles to the plasma membrane. plos.org Specifically, S187 phosphorylation is believed to increase the size of the readily releasable pool of vesicles. plos.org In neuroendocrine cells, this phosphorylation event potentiates vesicle recruitment into releasable pools. researchgate.net Some studies suggest that while not essential for the initial triggering of exocytosis, S187 phosphorylation is critical for the enhancement of release seen with PKC activation. nih.gov Phosphomimetic mutations of S187 (to glutamate (B1630785) or aspartate) can partially mimic the effects of phorbol esters on exocytosis, further supporting the role of this phosphorylation in augmenting neurotransmitter release. nih.gov However, the precise role of S187 phosphorylation in regulating neurotransmitter release in the brain remains a subject of ongoing research and debate. plos.org

Genetic Perturbations of S187 (e.g., S187A Knock-in Models) and Associated Phenotypes

To investigate the physiological significance of S187 phosphorylation, researchers have generated knock-in mouse models where Serine 187 is replaced with a non-phosphorylatable alanine (B10760859) (S187A). These Snap25(S187A/S187A) mice exhibit a range of striking behavioral and neurological phenotypes.

Homozygous mutant mice display significant anxiety-related behaviors, such as freezing in response to new environments and a preference for the dark in light/dark preference tests. plos.orgnih.govplos.org They also exhibit abnormal locomotor activity, characterized by sudden stops and starts. nih.gov Furthermore, these mice are prone to spontaneous convulsive seizures. plos.orgnih.gov

At the neurochemical level, Snap25(S187A/S187A) mice show a marked reduction in the release of dopamine (B1211576) and serotonin (B10506) in the amygdala. plos.orgnih.gov This deficit in monoamine release is a likely contributor to their emotional and seizure-related phenotypes. plos.org Interestingly, while the expression level of many major synaptic proteins remains unchanged, the total level of SNAP-25 protein is reduced by about 50% in these mutant mice, which may also contribute to the observed phenotypes. nih.gov

Below is a table summarizing the key findings in Snap25(S187A/S187A) mice:

Phenotype Category Specific Observation in S187A Mice Reference
Behavioral Increased anxiety-related behavior (freezing, thigmotaxis) plos.orgnih.gov
Abnormal locomotor patterns (sudden stops/starts) nih.gov
Neurological Spontaneous epileptic convulsions plos.orgnih.gov
Neurochemical Markedly reduced dopamine and serotonin release in the amygdala plos.orgnih.gov
Molecular ~50% reduction in total SNAP-25 protein levels nih.gov

These findings from genetic perturbation studies underscore the critical role of PKC-dependent phosphorylation of SNAP-25 at Serine 187 in regulating emotional behavior, neuronal excitability, and monoaminergic neurotransmission.

Contribution of the C-Terminal Region to SNARE Complex Assembly and Disassembly

The C-terminal region of SNAP-25, which includes the 187-203 segment, is not only a site of regulatory phosphorylation but also a crucial structural component for the proper assembly and disassembly of the core SNARE complex.

Cooperative Interactions with Syntaxin-1 and Synaptobrevin

The formation of the SNARE complex, a four-helix bundle composed of SNAP-25, Syntaxin-1, and Synaptobrevin (also known as VAMP-2), is the central event driving membrane fusion. wikipedia.orgfrontiersin.org SNAP-25 contributes two alpha-helices to this complex. wikipedia.org The C-terminal helix of SNAP-25 interacts with Synaptobrevin, while the N-terminal helix binds to Syntaxin-1. wikipedia.org The zippering of these helices, proceeding from the N-terminus to the C-terminus, is thought to provide the force necessary to bring the vesicle and plasma membranes together, leading to fusion pore opening. pnas.org

Studies have shown that deletions or mutations within the C-terminal part of SNAP-25 can significantly impair exocytosis. pnas.org For instance, deleting the last nine C-terminal amino acids of SNAP-25 (SNAP-25Δ9) results in fusion pores with smaller conductance and slower expansion, indicating that a complete and tightly zippered C-terminal end of the SNARE complex is required for efficient fusion. pnas.orgnih.gov Positively charged amino acids within this C-terminal region, such as R198 and K201, are important for promoting tight SNARE complex zippering and ensuring high release frequency and rapid release kinetics. jneurosci.org

Modulation of SNARE Complex Dynamics by Regulatory Proteins (e.g., Munc18-1, Munc13, Synaptotagmin-1, Complexins, NSF, alpha-SNAP)

The assembly and disassembly of the SNARE complex are tightly regulated by a host of accessory proteins that interact with the core machinery.

Munc18-1 and Munc13: These proteins are key orchestrators of SNARE complex assembly. nih.govnih.gov Munc18-1 initially binds to a "closed" conformation of Syntaxin-1. pnas.orgfrontiersin.org Munc13 then facilitates the opening of Syntaxin-1, allowing it to engage with SNAP-25 and Synaptobrevin. nih.govembopress.org Munc18-1 also acts as a template for SNARE complex formation. elifesciences.org The interaction between Munc13 and the Munc18-1/Syntaxin-1 complex is crucial for priming synaptic vesicles for fusion. embopress.org

Synaptotagmin-1: As the primary calcium sensor for synchronous neurotransmitter release, Synaptotagmin-1 interacts with the assembled SNARE complex. elifesciences.orgelifesciences.org Specific regions within SNAP-25, including the C-terminal domain, are involved in these interactions. nih.govnih.gov These interactions are critical for vesicle priming, clamping spontaneous release, and triggering evoked release in a calcium-dependent manner. nih.govnih.gov

Complexins: These small cytosolic proteins bind to the assembled SNARE complex and are thought to play a dual role in both clamping spontaneous fusion and facilitating evoked release. elifesciences.org Their function is interdependent with that of Synaptotagmin-1. elifesciences.orgnih.gov

NSF and alpha-SNAP: After membrane fusion, the resulting cis-SNARE complex is extremely stable and must be disassembled to recycle the individual SNARE proteins for subsequent rounds of fusion. This energy-dependent process is carried out by the ATPase N-ethylmaleimide-sensitive factor (NSF) and its cofactor, alpha-soluble NSF attachment protein (α-SNAP). nih.govpnas.org α-SNAP binds to the assembled SNARE complex, which then recruits the hexameric NSF. uni-goettingen.deresearchgate.net Through ATP hydrolysis, NSF introduces a conformational change that leads to the dissociation of the SNARE complex into its individual components. nih.govpnas.org

The following table summarizes the key regulatory proteins and their primary role in modulating SNARE complex dynamics:

Regulatory Protein Primary Function in SNARE Dynamics Reference
Munc18-1 Orchestrates SNARE complex assembly, templates formation nih.govnih.govelifesciences.org
Munc13 Catalyzes the opening of Syntaxin-1, enabling SNARE assembly nih.govembopress.org
Synaptotagmin-1 Ca2+ sensor; regulates vesicle priming, clamping, and evoked release elifesciences.orgnih.govnih.gov
Complexins Clamp spontaneous fusion and facilitate evoked release elifesciences.orgnih.gov
NSF ATPase that provides energy for SNARE complex disassembly nih.govpnas.org
alpha-SNAP Adaptor protein that recruits NSF to the SNARE complex nih.govresearchgate.net

Developmental Regulation and Expression of SNAP-25 Isoforms (SNAP-25a and SNAP-25b)

The protein Synaptosomal-Associated Protein, 25kDa (SNAP-25) is a crucial component of the SNARE complex, which facilitates the fusion of synaptic vesicles with the presynaptic membrane, a fundamental step in neurotransmitter release. frontiersin.org In vertebrates, SNAP-25 is expressed as two distinct isoforms, SNAP-25a and SNAP-25b, which arise from the alternative splicing of exon 5. frontiersin.orgmolbiolcell.org These isoforms differ by only nine amino acids but exhibit a tightly regulated and differential expression pattern during development, suggesting specific roles in neuronal plasticity and maturation. molbiolcell.orgnih.gov

During embryonic and early postnatal development, SNAP-25a is the predominant isoform found in the brain. molbiolcell.orgnih.gov Its early expression profile has led to suggestions of its involvement in critical developmental processes such as axonal growth and the initial formation of synapses (synaptogenesis). nih.gov As development progresses, a molecular switch occurs. Postnatally, the expression of SNAP-25b begins to increase, and it eventually becomes the dominant isoform in the mature adult brain, constituting over 80% of the total SNAP-25 mRNA. researchgate.netjneurosci.org This developmental shift from SNAP-25a to SNAP-25b is a conserved feature in mammals, including humans. frontiersin.org

While SNAP-25b takes precedence in the adult central nervous system, SNAP-25a remains the principal isoform in adult neuroendocrine cells, such as adrenal chromaffin cells. molbiolcell.orgjneurosci.org In the adult brain, SNAP-25b is present in most structures, though some regions retain notable levels of SNAP-25a expression, occasionally in a pattern reciprocal to SNAP-25b. nih.gov

Functionally, both isoforms can form the core SNARE complex with syntaxin-1 and VAMP-2 (synaptobrevin-2) to mediate membrane fusion. nih.gov However, they are not entirely redundant. Studies have shown that SNAP-25b is more efficient than SNAP-25a at supporting calcium-triggered exocytosis, partly due to its superior ability to prime vesicles for release. jneurosci.orgjneurosci.org This functional difference is attributed to two nonconservative amino acid substitutions in the N-terminal SNARE domain, which appear to make the SNAP-25b-containing SNARE complex more available for interactions with accessory regulatory proteins like Munc18-1. molbiolcell.orgnih.govmpg.de The tightly controlled switch from the 'developmental' SNAP-25a to the 'mature' SNAP-25b is critical; mice with an impaired ability to make this transition suffer from premature mortality and altered synaptic function. molbiolcell.orgjneurosci.org

FeatureSNAP-25aSNAP-25b
Primary Developmental StageEmbryonic and early postnatal. molbiolcell.orgresearchgate.netPostnatal and adult. frontiersin.orgresearchgate.net
Primary Adult LocationNeuroendocrine cells; select brain regions. nih.govjneurosci.orgDominant in most adult brain structures. molbiolcell.orgnih.gov
Proposed RoleAxonal growth, synaptogenesis. nih.govMature synaptic transmission, vesicle priming. jneurosci.orgjneurosci.orgwikipedia.org
Functional EfficiencyLess efficient in supporting evoked neurotransmitter release. jneurosci.orgMore efficient in vesicle priming and supporting Ca2+-triggered secretion. jneurosci.orgjneurosci.org
Key InteractionsForms SNARE complexes; less efficient at capturing Gβ2 subunits. nih.govEnhanced ability to bind Munc18-1-containing protein complexes. nih.gov

Functional Compensation by SNAP-25 Homologs (SNAP-23, SNAP-29, SNAP-47) in Vesicle Fusion

The SNAP-25 protein family includes other members, or homologs, that are expressed in the nervous system and can, to varying degrees, compensate for the loss of SNAP-25 or perform distinct functions in membrane trafficking. tandfonline.comnih.gov These include SNAP-23, SNAP-29, and SNAP-47.

SNAP-23: This homolog is ubiquitously expressed in many tissues, including the brain, and shares about 60% identity with SNAP-25. elifesciences.org Unlike SNAP-25, whose expression increases significantly after birth, SNAP-23 is expressed at consistent levels throughout development. nih.govresearchgate.net In the absence of SNAP-25, SNAP-23 can rescue neuronal survival and the outgrowth of neurites. jneurosci.org It can functionally substitute for SNAP-25 in certain exocytotic processes, such as the release of dense-core vesicles. nih.gov However, its compensation is not complete. While SNAP-23 can restore evoked vesicle release in SNAP-25-deficient neurons, it primarily supports a slower, asynchronous mode of release, failing to rescue the fast, synchronous neurotransmission that is characteristic of SNAP-25. jneurosci.orgtandfonline.com This suggests SNAP-23 may be involved in a different form of neurotransmitter release. tandfonline.com Furthermore, SNAP-23 has been implicated in distinct neuronal roles, particularly at the postsynapse, where it is involved in the trafficking and surface expression of NMDA receptors, a process important for synaptic plasticity. nih.govnih.gov However, some studies indicate that while essential for synaptic plasticity and spatial memory, it may not affect basal glutamate receptor function. biorxiv.orgbiorxiv.org

SNAP-29: As another ubiquitously expressed homolog, SNAP-29 is involved in multiple membrane trafficking pathways, including autophagy and endocytic recycling. nih.govunimi.itnih.gov It differs from SNAP-25 and SNAP-23 as it lacks the cysteine residues required for membrane attachment via palmitoylation. nih.gov While it can interact with SNARE proteins like syntaxin-1A, its role appears to be more regulatory than fusogenic. unimi.itnih.gov Several lines of evidence suggest that SNAP-29 is not functionally redundant with SNAP-25 in fast synaptic vesicle fusion. cell-stress.com Instead of promoting fusion, SNAP-29 may act as a negative regulator. tandfonline.comunimi.it Studies have shown that SNAP-29 can compete with α-SNAP for binding to the SNARE complex, thereby inhibiting the disassembly of the complex after fusion has occurred. tandfonline.comnih.gov This would slow the recycling of SNARE components, ultimately inhibiting efficient synaptic transmission during high levels of activity. nih.govcell-stress.com

SNAP-47: This is the most recently identified member of the family and is found at high levels in the brain. tandfonline.com Like SNAP-23, SNAP-47 can substitute for SNAP-25 in forming a SNARE complex with syntaxin-1 and synaptobrevin-2 and can participate in membrane fusion, though it does so less efficiently than SNAP-25. tandfonline.comunimi.it However, its ability to compensate is limited and context-dependent. For instance, SNAP-47 cannot rescue the release of dense-core vesicles in SNAP-25 deficient neurons. nih.gov SNAP-47 has been specifically implicated in postsynaptic functions, including the insertion of AMPA receptors and regulating the release of Brain-Derived Neurotrophic Factor (BDNF), which is important for long-term potentiation. nih.govnih.gov

HomologExpressionKey Features & Compensatory FunctionPrimary Role
SNAP-23Ubiquitous, including brain. elifesciences.orgnih.govCan rescue neuronal survival and asynchronous release in SNAP-25 null neurons. jneurosci.org Less efficient in binding SNARE partners than SNAP-25. nih.govRegulated exocytosis in non-neuronal cells; supports asynchronous/spontaneous release and postsynaptic receptor trafficking in neurons. tandfonline.comnih.gov
SNAP-29Ubiquitous. unimi.itGenerally cannot rescue SNAP-25-dependent fast synaptic transmission. nih.govcell-stress.com Can rescue dense-core vesicle release. nih.govRegulator in general membrane trafficking (e.g., autophagy). unimi.it May inhibit SNARE complex disassembly. tandfonline.comnih.gov
SNAP-47Ubiquitous, high levels in brain. tandfonline.comCan form SNARE complexes but is less efficient at driving fusion than SNAP-25. tandfonline.comunimi.it Cannot rescue dense-core vesicle release. nih.govPostsynaptic AMPA receptor insertion; regulation of BDNF release. nih.govnih.gov

Compound and Protein List

Name
SNAP-25
SNAP-25a
SNAP-25b
SNAP-23
SNAP-29
SNAP-47
Syntaxin-1
Syntaxin-1A
VAMP-2 (Synaptobrevin-2)
Munc18-1
Gβγ subunits
α-SNAP
BDNF (Brain-Derived Neurotrophic Factor)
AMPA Receptors
NMDA Receptors

Therapeutic and Diagnostic Implications of Research on Snap 25 187 203

Design and Development of Botulinum Neurotoxin Inhibitors

The cleavage of SNAP-25 by botulinum neurotoxin serotype A (BoNT/A) is a primary mechanism of its potent neurotoxicity, leading to flaccid paralysis. nih.govresearchgate.net The SNAP-25 187-203 fragment, which encompasses the BoNT/A cleavage site between Gln197 and Arg198, has become a focal point for the rational design of inhibitors to counteract this toxicity. asm.orgworthington-biochem.com

Peptide-Based and Peptidomimetic Inhibitors Targeting the BoNT/A LC Cleavage of this compound

A significant strategy in the development of BoNT/A inhibitors has been the creation of peptides and peptidomimetics that mimic the SNAP-25 substrate. A synthetic 17-residue peptide corresponding to SNAP-25 (187-203) is a well-established substrate for in vitro assays to screen for the proteolytic activity of BoNT/A light chain (LC). mdpi.comcapes.gov.brnih.gov This has facilitated the testing of various inhibitory compounds.

Researchers have designed peptidomimetic inhibitors that resemble the local sequence of SNAP-25 near the cleavage site. nih.gov One such inhibitor, a pseudopeptide mimicking the QRATKML sequence (residues 197-203), has demonstrated potent, specific, and non-zinc-chelating inhibition of BoNT/A LC with a Ki value of 41 nM. nih.gov Furthermore, systematic investigation has identified basic tetrapeptides, such as Arginine-Arginine-Glycine-Cysteine (RRGC), as potent inhibitors of BoNT/A protease activity. nih.gov These tetrapeptides have been shown to inhibit the cleavage of endogenous SNAP-25 in mouse brain lysates and can penetrate neuronal cell lines. nih.gov

Inhibitor TypeExampleTargetPotencyReference
PeptidomimeticPseudopeptide mimicking QRATKMLBoNT/A LCKi = 41 nM nih.gov
TetrapeptideRRGCBoNT/A LC- nih.gov
TetrapeptideRRGFBoNT/A LCIC50 = 900 nM, Ki = 358 nM researchgate.net

Structure-Guided Design of Inhibitory Compounds

The elucidation of the crystal structure of BoNT/A LC in complex with its SNAP-25 substrate has been instrumental in the structure-guided design of novel inhibitors. rcsb.org This structural information revealed the presence of exosites, regions on the enzyme remote from the active site that are crucial for substrate recognition and binding. rcsb.org Targeting these exosites offers a promising avenue for developing highly specific inhibitors.

The crystal structure of BoNT/A LC bound to a potent peptidomimetic inhibitor has shown that the inhibitor adopts a helical conformation, in contrast to the extended conformation of the native SNAP-25 substrate. nih.gov This binding induces conformational changes in the active site of the neurotoxin, which can be exploited for the design of more effective inhibitory compounds. nih.gov This structural understanding allows for the rational design of small molecules and peptides that can more effectively block the catalytic activity of the toxin. researchgate.net

Potential for Biomarker Development and Disease Prognosis

Altered levels of SNAP-25 and its cleavage products in biological fluids have emerged as valuable biomarkers for various neurological conditions, reflecting synaptic dysfunction or damage.

Correlating Altered SNAP-25 Levels or Cleavage Products with Neurological Conditions

Elevated levels of SNAP-25 in the cerebrospinal fluid (CSF) have been consistently reported in patients with Alzheimer's disease (AD). quanterix.comresearchgate.netnih.govnih.govnih.gov These increased levels are thought to reflect synaptic degeneration, a key pathological feature of AD. nih.govnih.gov Studies have shown that CSF SNAP-25 can differentiate AD patients from healthy controls and may be useful in monitoring disease progression. researchgate.netnih.gov

Beyond Alzheimer's, altered SNAP-25 levels have been implicated in a range of other neurological and psychiatric disorders:

Traumatic Brain Injury (TBI): Increased CSF SNAP-25 levels are observed following TBI and may help predict long-term outcomes. quanterix.combmj.com

Parkinson's Disease (PD): SNAP-25 is being investigated as a potential diagnostic or treatment target for PD. researchgate.neteurekaselect.com

Schizophrenia, Bipolar Disorder, and ADHD: Deficiencies or variations in SNAP-25 may be linked to the onset of these conditions. eurekaselect.comfrontiersin.orgnih.gov

Creutzfeldt-Jakob Disease (CJD): Elevated CSF SNAP-25 has also been reported in patients with CJD. researchgate.netbmj.com

The detection of specific SNAP-25 cleavage products is a direct indicator of BoNT/A activity and is used in assays to confirm botulism. worthington-biochem.com

ConditionBiomarker ChangeFluidImplicationReference
Alzheimer's DiseaseIncreased SNAP-25CSFSynaptic degeneration quanterix.comresearchgate.netnih.govnih.govnih.gov
Traumatic Brain InjuryIncreased SNAP-25CSFPredicts long-term outcome quanterix.combmj.com
Parkinson's DiseaseAltered SNAP-25-Potential diagnostic/treatment target researchgate.neteurekaselect.com
SchizophreniaDecreased/Elevated SNAP-25Brain tissueEtiology of the disorder nih.gov
BotulismCleaved SNAP-25-Indicator of BoNT/A activity worthington-biochem.com

Strategies for Restoring Synaptic Function via SNAP-25 Manipulation

Beyond inhibiting neurotoxins, research into the this compound fragment has also explored strategies to directly restore synaptic function after it has been compromised.

Rescue of Exocytosis in Toxin-Treated Cellular Models by this compound Derived Peptides

Studies have demonstrated that peptides derived from the C-terminal region of SNAP-25 can have functional effects on exocytosis. A peptide fragment corresponding to amino acids 187-203 of SNAP-25, which is derived from the C-terminal helix, has been shown to rescue exocytosis in cells treated with botulinum neurotoxin E (BoNT/E). genscript.com BoNT/E cleaves SNAP-25 at a different site than BoNT/A, but this finding suggests that the C-terminal fragment can still participate in the formation of a functional SNARE complex, albeit at higher concentrations than the full-length protein. genscript.comnih.gov

Interestingly, a 26-mer peptide representing the C-terminus of SNAP-25 cleaved by BoNT/E was also able to restore exocytosis in permeabilized PC12 cells. nih.govmdpi.com This indicates that the continuity of the SNAP-25 C-terminal helix is not an absolute requirement for its function in membrane fusion. nih.govmdpi.com These findings open up possibilities for developing therapeutic peptides that could potentially bypass the damage caused by certain neurotoxins and restore neurotransmitter release. However, it has also been noted that some C-terminal SNAP-25 peptides can inhibit neurotransmission, highlighting the complexity of their effects. mdpi.com

Future Directions and Emerging Research Avenues for Snap 25 187 203

Advanced Structural Techniques for High-Resolution Analysis of Interaction Interfaces

Future investigations into SNAP-25 187-203 will heavily rely on sophisticated structural biology techniques to elucidate the precise molecular interactions at its binding interfaces. High-resolution crystal structures of this peptide in complex with its binding partners, such as the light chain of botulinum neurotoxin A (BoNT/A), are crucial for understanding the dynamics of substrate recognition and cleavage. plos.org Techniques like X-ray crystallography have already provided significant insights into the binding of substrate mimics to the BoNT/A active site, revealing how the peptide backbone interacts with key residues within the enzyme's binding pocket. plos.orgnih.gov

Further advancements in cryogenic electron microscopy (cryo-EM) will enable the visualization of larger, more complex assemblies involving the full-length SNAP-25 and its interaction partners in a near-native state. These approaches, combined with computational methods like molecular dynamics simulations, will provide a dynamic view of the conformational changes that occur during SNARE complex formation and fusion pore dynamics. elifesciences.org Such detailed structural information is paramount for the rational design of inhibitors and modulators of SNAP-25 function.

In Vivo Studies Utilizing Targeted Gene Editing and Peptide Delivery Systems

The development of precise gene-editing technologies, such as CRISPR-Cas9, opens up new avenues for studying the function of the this compound region in a living organism. Researchers can now generate "knock-in" mouse models with specific mutations in this peptide sequence, such as substituting the critical serine-187 with alanine (B10760859), to dissect its role in synaptic transmission and behavior. plos.org These studies have already demonstrated that a single amino acid change can lead to significant behavioral phenotypes, including anxiety-related behaviors and spontaneous seizures, highlighting the importance of this region in regulating emotional behavior and neuronal excitability. plos.org

Furthermore, the development of sophisticated peptide delivery systems is crucial for exploring the therapeutic potential of this compound-derived peptides. The ability to deliver these peptides across the blood-brain barrier to specific neuronal populations will be essential for modulating synaptic activity in a targeted manner. These in vivo studies will provide invaluable functional evidence to complement the structural and biochemical data, paving the way for novel therapeutic interventions for neurological and psychiatric disorders. nih.gov

Exploration of Non-Canonical Roles and Interactions beyond Classical Synaptic Function

While the primary role of SNAP-25 is in presynaptic vesicle exocytosis, emerging evidence suggests that it also has "non-canonical" functions beyond this classical role. frontiersin.orgresearchgate.net Research is beginning to uncover the involvement of SNAP-25 in postsynaptic processes, such as the trafficking of neurotransmitter receptors and the regulation of dendritic spine morphology. frontiersin.orgresearchgate.netnih.gov The 187-203 fragment, with its key phosphorylation site at serine-187, is likely to be a critical regulator of these non-canonical functions. plos.orgnih.gov

Future research will focus on identifying novel interaction partners of this peptide fragment and elucidating the signaling pathways through which it exerts its effects on postsynaptic plasticity. These investigations may reveal unexpected roles for SNAP-25 in processes such as learning, memory, and the pathogenesis of neurodevelopmental disorders. frontiersin.org Understanding these non-canonical roles will provide a more complete picture of SNAP-25 function and may open up new therapeutic avenues for a range of brain disorders. researchgate.net

Development of Novel Therapeutic Modalities Based on Modulating this compound Interactions

The this compound peptide is a prime target for the development of novel therapeutic modalities. Its well-defined interaction with botulinum neurotoxins makes it an ideal starting point for the design of small molecule inhibitors that can block toxin activity. researchgate.netnih.govresearchgate.net High-throughput screening of compound libraries has already identified promising lead compounds that can inhibit the cleavage of SNAP-25 by BoNT/A. nih.gov

Beyond toxin inhibition, modulating the interactions of the 187-203 region with its endogenous binding partners holds significant therapeutic promise. For example, developing molecules that either enhance or inhibit the phosphorylation of serine-187 could provide a way to fine-tune neurotransmitter release and synaptic plasticity. plos.orgnih.gov Such approaches could be beneficial for treating conditions characterized by either hypo- or hyper-excitability of neuronal circuits, such as epilepsy and schizophrenia. plos.orgnih.gov The development of peptide-based therapeutics that mimic or disrupt the function of the 187-203 fragment is another promising avenue. genscript.comnordicbiosite.com

Integration with Systems Biology and Computational Modeling for Predictive Understanding

To fully comprehend the complex role of this compound in neuronal function, it is essential to integrate experimental data with systems biology and computational modeling approaches. escholarship.orgresearchgate.net By building comprehensive models of the synaptic terminal that incorporate the known interactions and dynamics of SNAP-25 and its partners, researchers can simulate the effects of mutations or drug interventions on synaptic transmission.

These computational models can help to generate testable hypotheses and predict the emergent properties of the system, such as changes in vesicle release probability or short-term plasticity. Integrating data from structural biology, in vivo studies, and functional assays into these models will provide a powerful framework for understanding how molecular-level changes in the this compound region translate to alterations in network activity and behavior. This predictive understanding is crucial for the development of targeted and effective therapies for a wide range of neurological and psychiatric disorders. escholarship.orgresearchgate.net

Q & A

Basic: What is the structural and functional significance of the SNAP-25 187-203 peptide in synaptic vesicle exocytosis?

Methodological Answer:
this compound corresponds to residues within the SNARE motif of SNAP-25, a critical component of the SNARE complex driving synaptic vesicle fusion. This region is cleaved by botulinum neurotoxins (BoNTs) to inhibit neurotransmitter release. To study its role:

  • Structural Analysis : Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to confirm α-helical conformation, which is essential for SNARE complex assembly .
  • Functional Assays : Employ in vitro reconstitution systems with synaptobrevin and syntaxin to measure fusion kinetics. Cleavage by BoNT/A or C1 disrupts this process, quantified via fluorescence resonance energy transfer (FRET) .

Basic: How is this compound utilized as a substrate in BoNT enzymatic activity assays?

Methodological Answer:
this compound serves as a substrate to quantify BoNT protease activity. Key steps include:

  • Peptide Synthesis : Synthesize the peptide via solid-phase methods and validate purity (>95%) using HPLC and mass spectrometry .
  • Assay Design : Incubate BoNT with the peptide under reducing conditions (e.g., 1 mM DTT) to activate the toxin’s light chain. Measure cleavage via SDS-PAGE or fluorogenic reporters (e.g., FITC-labeled peptide) .
  • Data Normalization : Include a negative control (uncleaved peptide) and express activity as % cleavage relative to a positive control (e.g., pre-cleaved peptide).

Advanced: What experimental strategies can resolve discrepancies in reported cleavage efficiencies of BoNT serotypes using this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or peptide integrity. To address this:

  • Standardize Assay Parameters :

    VariableOptimal ConditionImpact on Cleavage
    pH7.4 (physiological)Non-optimal pH alters protease kinetics
    Temperature37°CLower temps reduce enzymatic activity
    Reducing Agents1–5 mM DTTRequired for toxin activation .
  • Validate Substrate Purity : Use MALDI-TOF MS to detect oxidation or truncation artifacts that reduce cleavage efficiency .

  • Cross-Validate with Full-Length SNAP-25 : Compare cleavage kinetics between the peptide and full-length protein to confirm substrate relevance .

Advanced: How can researchers design a study to investigate the impact of post-translational modifications (PTMs) on this compound’s susceptibility to BoNT cleavage?

Methodological Answer:
PTMs (e.g., phosphorylation, palmitoylation) may modulate cleavage efficiency. A robust design includes:

  • PTM Mimicry : Synthesize peptides with site-specific modifications (e.g., phosphoserine at residue 187) using Fmoc chemistry .
  • Kinetic Profiling : Compare cleavage rates of modified vs. wild-type peptides using stopped-flow assays or continuous fluorometric monitoring .
  • Structural Correlates : Pair kinetic data with molecular dynamics simulations to predict how PTMs alter substrate-toxin interactions .

Advanced: What methodologies are recommended for quantifying this compound cleavage in heterogeneous biological samples (e.g., neuronal lysates)?

Methodological Answer:

  • Immunodetection : Use antibodies specific to the cleavage site (e.g., neoepitope antibodies against BoNT/A-cleaved SNAP-25) in Western blotting .
  • LC-MS/MS : Employ targeted proteomics with stable isotope-labeled internal standards for absolute quantification .
  • Controls : Spike synthetic peptide into lysates to assess recovery rates and matrix effects .

Advanced: How should contradictory findings about this compound’s substrate specificity for non-canonical BoNT serotypes (e.g., BoNT/F) be addressed?

Methodological Answer:

  • Comparative Assays : Test the peptide against multiple BoNT serotypes under identical conditions (pH, temperature, cofactors).
  • Structural Alignment : Use homology modeling to compare the catalytic pockets of BoNT/A, C1, and F. Residues 189–193 in this compound may determine serotype selectivity .
  • Mutagenesis : Generate point mutations (e.g., D193A) to identify critical residues for cleavage .

Advanced: What are the best practices for ensuring reproducibility in this compound-based BoNT activity assays across laboratories?

Methodological Answer:

  • Inter-Lab Validation : Distribute aliquots of a standardized peptide batch and toxin preparation to participating labs .
  • Data Reporting : Require detailed documentation of assay conditions (e.g., buffer composition, incubation time) and raw data deposition in public repositories .
  • Statistical Frameworks : Use mixed-effects models to account for lab-specific variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.